N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-13-3-8-18(14(2)9-13)25-19(27)10-26-12-24-20-17(11-29-21(20)22(26)28)15-4-6-16(23)7-5-15/h3-9,11-12H,10H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEDKUKYGWKJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thieno[3,2-d]pyrimidine core and the introduction of the acetamide side chain. The compound's structure can be represented as follows:
Key Structural Features
- Thieno[3,2-d]pyrimidine Core : This bicyclic structure is known for its pharmacological relevance.
- Substituents : The presence of both 2,4-dimethylphenyl and 4-fluorophenyl groups enhances its potential biological activity.
Research indicates that compounds with thieno[3,2-d]pyrimidine scaffolds often exhibit inhibition of specific kinases involved in cell signaling pathways. These pathways are crucial in regulating cell proliferation and survival.
Anticancer Activity
- Cell Proliferation Inhibition : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:
- Inhibition rates were observed at concentrations as low as 1 µM in certain leukemia cell lines.
- The compound demonstrated a dose-dependent response, with significant growth inhibition noted at higher concentrations.
Table 1: Inhibition Concentrations in Cancer Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MV4-11 | 0.5 | Significant proliferation inhibition |
| MOLM13 | 1.0 | Dose-dependent effects observed |
| ARO (BRAF mutant) | 10 | Effective growth inhibition |
Other Biological Activities
Beyond anticancer properties, preliminary studies suggest potential anti-inflammatory and analgesic effects. The compound may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.
Case Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor volume compared to control groups.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that the compound has favorable absorption characteristics with a bioavailability exceeding 50% in animal models. This suggests a promising therapeutic window for further clinical development.
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and what critical reaction conditions must be controlled to ensure yield and purity?
The synthesis involves multi-step organic reactions:
- Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to construct the thieno[3,2-d]pyrimidinone core (110–130°C in DMF/DMSO) .
- Functionalization : Introduction of the 4-fluorophenyl group at position 7 via Suzuki-Miyaura coupling (Pd(PPh₃)₄ catalyst, Na₂CO₃ base, 80°C) .
- Acetamide coupling : Mitsunobu reaction or nucleophilic substitution to attach the 2,4-dimethylphenylacetamide side chain (anhydrous THF, DIEA catalyst) .
- Purification : Column chromatography (hexane:EtOAc gradient) and recrystallization (EtOH/H₂O) achieve >95% purity .
Q. Which spectroscopic and chromatographic methods confirm structural integrity and purity?
- ¹H/¹³C NMR : Assigns proton environments (e.g., thienopyrimidine carbonyl at δ 168–172 ppm) and aromatic substituents .
- HRMS-ESI : Verifies molecular ion ([M+H]⁺) with <5 ppm accuracy .
- FT-IR : Identifies C=O (1700 cm⁻¹) and NH (3300 cm⁻¹) stretches .
- HPLC : Reversed-phase C18 column (acetonitrile/water gradient) ensures >98% purity .
- X-ray crystallography : Resolves molecular geometry (single crystals grown via DMF/EtOH evaporation) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
- Anticancer : MTT assay on NCI-60 cell lines, with IC₅₀ calculations .
- Kinase inhibition : ELISA-based EGFR inhibition screening (IC₅₀ < 100 nM suggests lead potential) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for thieno[3,2-d]pyrimidine analogs?
- Standardize assays : Use CLSI/NCI protocols for antimicrobial/anticancer testing .
- Control solubility : Prepare fresh DMSO stocks (<1% v/v) and validate stability via HPLC .
- Orthogonal validation : Combine MTT with apoptosis assays (Annexin V/PI staining) .
- Target profiling : Molecular docking against EGFR (PDB 1M17) or DNA gyrase to explain selectivity .
Q. What strategies optimize the structure-activity relationship (SAR) to enhance pharmacological profiles?
- Substituent effects :
| Position | Modification | Activity Change |
|---|---|---|
| 7 | 4-Fluorophenyl → Cl | Improved DNA intercalation (ΔTm +4°C) |
| 3(4H) | Oxo → Thioxo | Increased EGFR affinity (Kd 8 nM) |
- Computational QSAR : Molinspiration descriptors (logP 2.8–3.5 optimizes permeability) .
- Derivatization : Introduce PEGylated side chains to improve solubility .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics : SILAC-based quantification to identify kinase targets .
- Cellular imaging : Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY conjugates) .
- Metabolomics : LC-MS profiling to track ATP depletion or ROS generation .
Q. How can scale-up challenges in synthesis be addressed for preclinical studies?
- Continuous flow reactors : Improve yield in thienopyrimidine cyclization (residence time 30 min) .
- Quality-by-Design (QbD) : DoE optimization of reaction parameters (temperature, catalyst loading) .
- Crystallization engineering : Use anti-solvent precipitation for bulk purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
